2-(2-Methoxyphenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
2-(2-Methoxyphenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a structurally complex molecule featuring a central ethanone core. The ethanone is substituted at position 1 with a 3-(pyridin-4-yloxy)piperidin-1-yl group and at position 2 with a 2-methoxyphenoxy moiety. This compound shares structural similarities with lignin model compounds, bioactive molecules, and patented derivatives, making it relevant for applications in organic chemistry, medicinal chemistry, and materials science .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-6-2-3-7-18(17)24-14-19(22)21-12-4-5-16(13-21)25-15-8-10-20-11-9-15/h2-3,6-11,16H,4-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSIPLMHRNRYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methoxyphenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has drawn attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement, combining methoxyphenoxy, pyridinyl, and piperidinyl groups, which may confer specific pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for research into therapeutic applications.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in signaling pathways or metabolic processes. The binding affinity and specificity towards these targets are crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still needed.
- Cytotoxicity : In vitro assays suggest that this compound could induce apoptosis in cancer cell lines by disrupting cell cycle regulation. The interaction with cyclin-dependent kinases (CDKs) may be a contributing factor to its cytotoxic effects.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways related to cancer progression and inflammation. This activity can be attributed to the structural characteristics that allow it to fit into enzyme active sites effectively.
Case Study 1: Anticancer Activity
A study investigated the effects of various derivatives of piperidine compounds on cancer cell proliferation. The results indicated that modifications to the piperidine ring, such as those present in this compound, significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were determined through MTT assays, revealing a promising therapeutic index.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar phenoxy-containing compounds. The results demonstrated that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. Further testing is required to establish the minimum inhibitory concentrations (MICs) for this compound specifically.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| Antimicrobial Activity | Yes (specific pathogens TBD) |
| Cytotoxicity (IC50 in MCF-7) | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lignin Model β-O-4 Dimers
Compounds such as 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (β-O-4 dimer 1, Figure 2.1 in ) are lignin analogs used to study oxidative depolymerization. Key differences include:
- Substituent Variation : The target compound replaces the 4-methoxyphenyl group with a 3-(pyridin-4-yloxy)piperidin-1-yl moiety, introducing nitrogen heterocycles.
- Reactivity : β-O-4 dimers undergo alkaline cleavage of the ether bond (e.g., in KOtBu/tBuOH systems), yielding benzoic acid derivatives . The pyridine and piperidine groups in the target compound may alter its stability under similar conditions.
- Synthesis : Both compounds are synthesized via nucleophilic substitution (e.g., using DMF and KOH), but the target compound requires additional steps to incorporate the piperidine-pyridine scaffold .
Table 1: Comparison with Lignin Model Compounds
Piperidine-Containing Ethanone Derivatives
Patented compounds like 1-(2,5-Dimethoxy-phenyl)-2-{4-[6-(2-fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-ethanone () and 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone () highlight structural diversity in this class:
- Substituent Complexity : The target compound lacks sulfonyl or pyrimidine groups but includes a simpler pyridine-ether linkage.
- Synthetic Routes : Similar intermediates (e.g., chloroacetyl chloride and piperidine) are used, but the target compound’s synthesis may avoid multi-step pyrimidine functionalization .
Table 2: Comparison with Patent Derivatives
Bioactive Methoxyphenoxy Propanolamines
Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the 2-methoxyphenoxy motif but differ significantly:
- Backbone: Propanolamine vs. ethanone.
Tetrazole-Based Ethanone Derivatives
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones () feature a tetrazole ring instead of pyridine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
